tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate
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Overview
Description
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate: is a chemical compound with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a difluorinated azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-ButylN-{7,7-difluoro-2-azaspiro[34]octan-6-yl}carbamate typically involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorinated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated azaspiro ring system is believed to play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate can be compared with other similar compounds, such as:
- tert-Butyl 7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate These compounds share structural similarities but differ in their functional groups and specific applications. The unique difluorinated azaspiro ring system of this compound distinguishes it from other compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20F2N2O2 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-(6,6-difluoro-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-4-11(6-15-7-11)5-12(8,13)14/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
QQRANRGKUKWJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC1(F)F)CNC2 |
Origin of Product |
United States |
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